molecular formula C20H27FN2O2 B6060787 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone

5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone

Cat. No. B6060787
M. Wt: 346.4 g/mol
InChI Key: LVVCXWRYKIFSKO-UHFFFAOYSA-N
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Description

5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a spirocyclic ketone that has been synthesized through multiple routes.

Mechanism of Action

The mechanism of action of 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In medicinal chemistry, the compound has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation and pain.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, the compound has been shown to improve cognitive function and reduce inflammation and pain. In material science, the compound has been used as a building block for the synthesis of new spirocyclic compounds with potential applications in organic electronics. In analytical chemistry, the compound has been used as a chiral selector in chromatography.

Advantages and Limitations for Lab Experiments

The compound has several advantages and limitations for lab experiments. One advantage is that it can be synthesized through multiple routes, making it readily available for research. Another advantage is that it has potential applications in various fields, making it a versatile compound for research. One limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments. Another limitation is that the compound has not been extensively studied in vivo, which can limit its potential applications in medicine.

Future Directions

There are several future directions for research on 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone. One direction is to further investigate the mechanism of action in order to design more targeted experiments. Another direction is to study the compound in vivo in order to better understand its potential applications in medicine. Additionally, the compound could be used as a building block for the synthesis of new spirocyclic compounds with potential applications in material science and organic electronics. Finally, the compound could be further studied as a chiral selector in chromatography.

Synthesis Methods

The synthesis of 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzylamine with cyclohexanone in the presence of sodium hydride and acetic acid. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product. Other methods involve the use of different starting materials and reagents, but the overall structure of the compound remains the same.

Scientific Research Applications

The compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase. In material science, the compound has been used as a building block for the synthesis of new spirocyclic compounds with potential applications in organic electronics. In analytical chemistry, the compound has been used as a chiral selector in chromatography.

properties

IUPAC Name

1-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pentane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c1-16(24)3-8-19(25)23-12-10-20(15-23)9-2-11-22(14-20)13-17-4-6-18(21)7-5-17/h4-7H,2-3,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVCXWRYKIFSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[7-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone

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